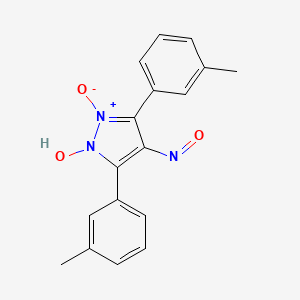
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide is a chemical compound with the molecular formula C17H15N3O3 It is known for its unique structure, which includes a pyrazolone core substituted with two 3-methylphenyl groups and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Substitution with 3-Methylphenyl Groups: The next step involves the introduction of 3-methylphenyl groups at the 3 and 5 positions of the pyrazolone ring. This can be accomplished through electrophilic aromatic substitution reactions.
Oxime Formation: The final step involves the conversion of the carbonyl group in the pyrazolone ring to an oxime group. This is typically achieved by reacting the compound with hydroxylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxime group back to the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the carbonyl group. Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings and pyrazolone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4H-Pyrazol-4-one, 3,5-bis(4-methylphenyl)-, oxime, 1,2-dioxide
- 4H-Pyrazol-4-one, 3,5-bis(3-chlorophenyl)-, oxime, 1,2-dioxide
- 4H-Pyrazol-4-one, 3,5-bis(3-methoxyphenyl)-, oxime, 1,2-dioxide
Uniqueness
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide is unique due to the presence of two 3-methylphenyl groups, which can influence its reactivity and biological activity. The oxime group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
特性
CAS番号 |
61572-44-9 |
|---|---|
分子式 |
C17H15N3O3 |
分子量 |
309.32 g/mol |
IUPAC名 |
1-hydroxy-3,5-bis(3-methylphenyl)-4-nitroso-2-oxidopyrazol-2-ium |
InChI |
InChI=1S/C17H15N3O3/c1-11-5-3-7-13(9-11)16-15(18-21)17(20(23)19(16)22)14-8-4-6-12(2)10-14/h3-10,22H,1-2H3 |
InChIキー |
RJDAEEDYYPZSJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(C(=[N+](N2O)[O-])C3=CC=CC(=C3)C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















